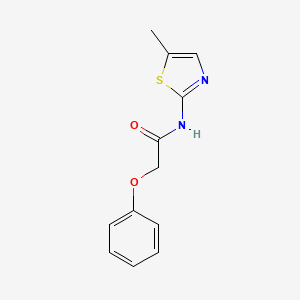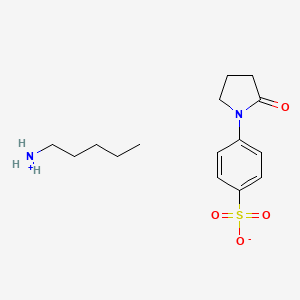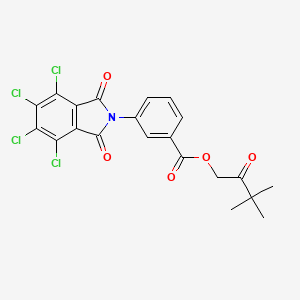![molecular formula C18H18ClF3N2O3S B12477140 N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12477140.png)
N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a benzyl group, a chloro-substituted phenyl ring, a trifluoromethyl group, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of benzylamine with 2-chloro-5-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then reacted with N-methyl-N-(methylsulfonyl)glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-phenylacetamide
- N-benzyl-2-chloro-N-phenylpropanamide
- N-benzyl-3-phenylacrylamide
Uniqueness
N-benzyl-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-methyl-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClF3N2O3S |
|---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-benzyl-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-methylacetamide |
InChI |
InChI=1S/C18H18ClF3N2O3S/c1-23(11-13-6-4-3-5-7-13)17(25)12-24(28(2,26)27)16-10-14(18(20,21)22)8-9-15(16)19/h3-10H,11-12H2,1-2H3 |
InChI Key |
PQVCTOUFFRBORF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


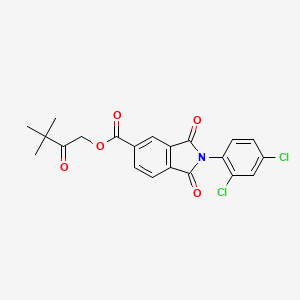
![N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12477069.png)
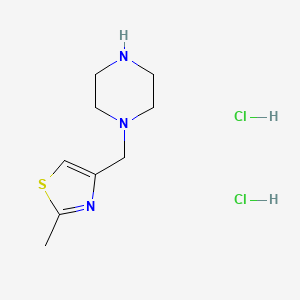
![ethyl ({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12477076.png)
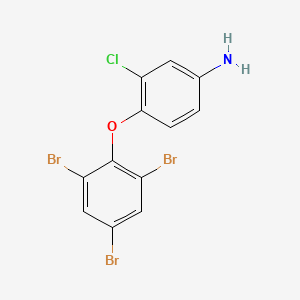
![Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477099.png)
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-](/img/structure/B12477100.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)
![(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine](/img/structure/B12477109.png)

![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)
